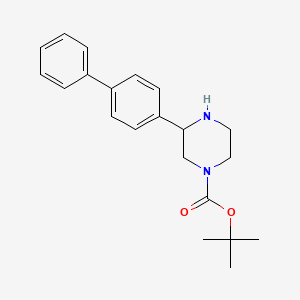

3-联苯-4-基-哌嗪-1-甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

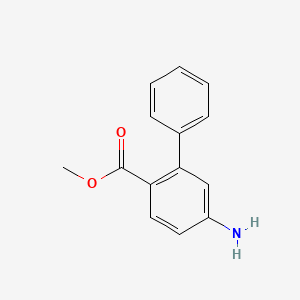

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .

Synthesis Analysis

The synthesis of similar compounds involves the use of water as a single solvent in the first step, with no acid used as a catalyst . After the reaction is finished, only filtration separation is needed, and the next reaction is directly carried out . The pH is adjusted to be 4-7 by using the acid in the second step, and the impurity removal effect is very obvious by re-filtration . In the third step, a plurality of process parameters are strictly controlled, and the generation of a large amount of azo intermediate impurities A and B is avoided .Chemical Reactions Analysis

The chemical reactions involving similar compounds include catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .科学研究应用

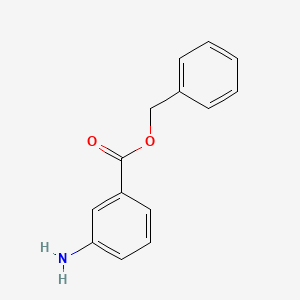

Synthesis and Antimicrobial Activity of Novel 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted Phenyl-2H-Chromen-2-one

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Application Summary

The research involved the synthesis of a series of novel compounds, which were then tested for their antimicrobial activity .

Methods of Application

The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Results or Outcomes

The compounds exhibited significant antibacterial and antifungal activity, comparable to that of standard treatments .

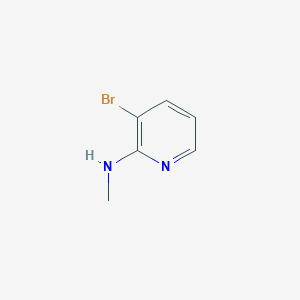

Design and Synthesis of Substituted-N-(6-(4-(Pyrazine-2-Carbonyl)Piperazine/Homopiperazine-1-yl)Pyridin-3-yl)Benzamide Derivatives as Anti-Tubercular Agents

Specific Scientific Field

This research is in the field of Pharmaceutical Chemistry , focusing on the development of anti-tubercular agents .

Application Summary

The study involved the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application

The compounds were synthesized through a series of chemical reactions, including iodination and coupling .

Results or Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

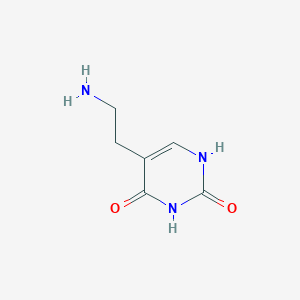

Synthesis Method of 4-(6-Aminopyridine-3-Yl) Piperazine-1-Carboxylic Acid Tert-Butyl Ester

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Application Summary

The research involved the synthesis of a compound similar to "3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester" .

Methods of Application

The compound was synthesized by reacting 5-bromo-2-nitropyridine and piperazine in water to produce 1-(6-nitropyridine-3-yl) piperazine, and carrying out Boc protection and hydrogenation catalytic reduction .

Results or Outcomes

The research resulted in the successful synthesis of the target product .

Method for Preparing 4-(6-Aminopyridine-3-Yl) Piperazine-1-Carboxylic Acid Tert-Butyl Ester

Specific Scientific Field

This research is in the field of Pharmaceutical Chemistry , focusing on the development of new synthetic methods .

Application Summary

The study involved the design and synthesis of a novel method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester .

Methods of Application

The compound was synthesized through a series of chemical reactions, including iodination and coupling .

Results or Outcomes

The research resulted in the successful development of a new method for preparing the target compound .

安全和危害

未来方向

The future directions for similar compounds involve their use in the development of Thalidomide-based PROTACs . They allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . They are amenable for linker attachment via reductive amination, and serve as a basic building block for making protein degrader libraries .

属性

IUPAC Name |

tert-butyl 3-(4-phenylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-19(15-23)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,19,22H,13-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYOHCYZPXGDRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587711 |

Source

|

| Record name | tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester | |

CAS RN |

886770-41-8 |

Source

|

| Record name | tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)